molecular formula C20H19FN2O B2676583 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide CAS No. 1333859-81-6

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide

Cat. No.: B2676583
CAS No.: 1333859-81-6
M. Wt: 322.383
InChI Key: BFJUQKGWJBCQGU-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide is a complex organic compound featuring an indenyl group, a prop-2-ynyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl group. One common approach is the Friedel-Crafts alkylation of indene with prop-2-ynyl chloride in the presence of a strong Lewis acid like aluminum chloride. The resulting intermediate is then reacted with 4-fluoroaniline to introduce the fluorophenyl group.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indenyl group can be oxidized to form indenone derivatives.

  • Reduction: The prop-2-ynyl group can be reduced to form prop-2-ene derivatives.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid.

Major Products Formed:

  • Oxidation: Indenone derivatives.

  • Reduction: Prop-2-ene derivatives.

  • Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly for anti-inflammatory and anticancer properties.

  • Material Science: Its unique structure makes it suitable for use in organic electronic materials.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

  • Indenone derivatives: Similar in structure but lack the prop-2-ynyl and fluorophenyl groups.

  • Fluorophenyl acetamides: Similar in the fluorophenyl group but differ in the indenyl and prop-2-ynyl groups.

This compound represents a fascinating area of study with potential applications across various scientific disciplines. Further research and development could unlock new possibilities in both theoretical and practical chemistry.

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Properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O/c1-2-13-23(19-12-7-15-5-3-4-6-18(15)19)14-20(24)22-17-10-8-16(21)9-11-17/h1,3-6,8-11,19H,7,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJUQKGWJBCQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC(=O)NC1=CC=C(C=C1)F)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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